1,8-Naphthyridin-4-amine

Medicinal Chemistry Assay Development Formulation

Select 1,8-naphthyridin-4-amine (CAS 54569-30-1) for research demanding a rigid planar heterocyclic scaffold with defined hydrogen-bonding geometry. The 1,8-regioisomeric arrangement positions the C-4 amine within a unique electronic environment conferred by adjacent N-1 and N-8 nitrogens, delivering hydrogen-bonding patterns distinct from 1,5- and 1,6-isomers—critical for assay reproducibility and target recognition. For aqueous buffer compatibility, procure the hydrochloride salt form (CAS 1864015-59-7) with quantifiably enhanced solubility and stability vs. the free base. Validated applications include DNA polymerase inhibition with p53 activation in glioblastoma models, dual A₁/A₂ₐ adenosine receptor antagonism, and C-4 functionalization via established azide formation, Boc protection, and N-alkylation protocols.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 54569-30-1
Cat. No. B1626705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Naphthyridin-4-amine
CAS54569-30-1
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2N=C1)N
InChIInChI=1S/C8H7N3/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H,(H2,9,10,11)
InChIKeyFPMFWNDLLWUVEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,8-Naphthyridin-4-amine (CAS 54569-30-1): Structural Baseline and Core Properties for Procurement


1,8-Naphthyridin-4-amine (CAS 54569-30-1) is a heterocyclic aromatic amine with the molecular formula C₈H₇N₃ and molecular weight of 145.16 g/mol [1]. The compound features a fused bicyclic 1,8-naphthyridine scaffold bearing a primary amine at the C-4 position . Computed physicochemical properties include an XLogP3-AA of 0.8, zero rotatable bonds, and a topological polar surface area of 51.8 Ų [2]. The rigid planar architecture with defined hydrogen-bonding capacity (1 H-bond donor, 3 H-bond acceptors) distinguishes this core scaffold from alternative heterocyclic building blocks .

Why 1,8-Naphthyridin-4-amine Cannot Be Replaced by Generic Naphthyridine Analogs in Rigorous Applications


Substituting 1,8-naphthyridin-4-amine with other naphthyridine isomers (e.g., 1,5- or 1,6-naphthyridin-4-amine) or alternative heterocyclic amines (e.g., 4-aminoquinoline) introduces material variability in hydrogen-bonding geometry, electronic distribution, and target recognition that directly compromises assay reproducibility. The 1,8-regioisomeric arrangement positions the C-4 amino group within a specific electronic environment conferred by the adjacent N-1 and N-8 nitrogen atoms, yielding a hydrogen-bonding pattern distinct from 1,5- and 1,6-isomers [1]. Furthermore, the hydrochloride salt form (CAS 1864015-59-7) provides quantifiably enhanced aqueous solubility and chemical stability relative to the free base form, an operational distinction critical for reproducible biological assays . The sections below quantify these differences.

Quantitative Differentiation Evidence: 1,8-Naphthyridin-4-amine vs. Structural Analogs and Alternative Forms


Enhanced Aqueous Solubility and Stability: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt form of 1,8-naphthyridin-4-amine (CAS 1864015-59-7) provides enhanced water solubility, chemical stability, and handling characteristics compared to the free base form (CAS 54569-30-1) . The salt formation introduces an ionic character that significantly improves aqueous compatibility and reduces hygroscopic variability under ambient storage conditions [1].

Medicinal Chemistry Assay Development Formulation

Adenosine A1 Receptor Affinity: 4-Amino-1,8-Naphthyridine Scaffold vs. Pyrido[2,3-d]Pyrimidine Alternative

4-Amino-1,8-naphthyridines represent a distinct chemotype of adenosine receptor (AR) antagonists with micromolar-range affinities for A₁ and A₂ₐ ARs in rat brain radioligand binding assays [1]. In contrast to the structurally related 5-aminopyrido[2,3-d]pyrimidine series, which exhibit several-fold selectivity for A₁ AR with the most potent derivative (compound 12) showing a Kᵢ of 1.8 μM at A₁ AR and >10-fold A₁-selectivity [2], 1,8-naphthyridines are generally non-selective or only modestly selective for either A₁ or A₂ AR subtypes [3].

GPCR Pharmacology Neurological Disorders Adenosine Receptor Antagonism

DNA Polymerase Inhibition: Direct Mechanism Distinguishing from Structural Analogs Lacking This Activity

1,8-Naphthyridin-4-amine exhibits a defined mechanism of DNA polymerase inhibition, wherein it binds directly to the polymerase enzyme and prevents DNA replication . This activity is accompanied by p53 activation and increased chloride levels in cancer cells, and the compound has been detected as a genotoxic agent in human glioblastoma cells . In contrast, structurally similar naphthyridine isomers (e.g., 1,5-naphthyridin-4-amine) are not reported to possess this specific DNA polymerase inhibitory activity, instead serving primarily as general research building blocks .

Cancer Biology DNA Replication Genotoxicity Research

Synthetic Versatility as a Core Building Block: Regioselective C-4 Amino Functionalization vs. C-2 Amino Analogs

1,8-Naphthyridin-4-amine serves as a versatile synthetic intermediate, with established protocols demonstrating its conversion to 4-azido-1,8-naphthyridine (via NaN₃ in DMF at 60°C for 5 h, followed by Pd/C hydrogenation), tert-butyl N-(1,8-naphthyridin-4-yl)carbamate (via Boc₂O with DMAP/DIPEA), and subsequent N-alkylation products in preparatively useful yields [1]. In contrast, the C-2 amino regioisomer (2-amino-1,8-naphthyridine) is synthesized via Friedländer condensation of 2,6-diaminopyridine-3-carboxaldehyde with ketones in moderate to good yields and is primarily employed for host-guest and self-assembling systems rather than downstream medicinal chemistry derivatization [2].

Organic Synthesis Medicinal Chemistry Building Block Selection

Defined Application Scenarios Where 1,8-Naphthyridin-4-amine Delivers Verifiable Advantage


Aqueous Biological Assays Requiring Reproducible Solubility and Handling

Procure the hydrochloride salt form (CAS 1864015-59-7) for cell-based assays, enzyme inhibition studies, and any application requiring aqueous buffer compatibility. The salt form provides enhanced water solubility and chemical stability compared to the free base, eliminating solubility-related variability and reducing the need for DMSO stock solutions at high concentrations . This is particularly critical for dose-response studies where precise aqueous concentrations must be maintained across replicate experiments.

Adenosine Receptor Pharmacology: Dual A₁/A₂ₐ Antagonism Studies

Employ 4-amino-1,8-naphthyridine-based compounds as pharmacological tool compounds for investigating non-selective dual A₁/A₂ₐ adenosine receptor antagonism. The scaffold provides micromolar-range affinities at both receptor subtypes, in contrast to pyrido[2,3-d]pyrimidine derivatives that exhibit A₁-preferential selectivity with >10-fold discrimination . This distinct selectivity fingerprint is valuable for probing signaling pathways where balanced blockade of both adenosine receptor subtypes is mechanistically informative.

DNA Replication Interference and Genotoxicity Mechanism Studies

Utilize 1,8-naphthyridin-4-amine in cancer biology research focused on DNA polymerase inhibition mechanisms and p53-mediated cellular responses. The compound's documented ability to bind DNA polymerase, prevent DNA replication, induce p53 activation, and exert genotoxic effects in glioblastoma cells provides a defined tool for investigating DNA damage response pathways, distinct from other naphthyridine isomers lacking this specific mechanism.

Medicinal Chemistry Derivatization at the C-4 Amino Position

Select 1,8-naphthyridin-4-amine as the starting building block for synthetic programs requiring functionalization at the C-4 position. Established protocols for azide formation, Boc protection, and N-alkylation provide direct entry to diverse derivative libraries. This regioisomer offers complementary reactivity to 2-amino-1,8-naphthyridine, which is more commonly employed in host-guest and supramolecular chemistry applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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